5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
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Overview
Description
5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a hydrazinyl group and a phenylallylidene moiety. The compound’s structure imparts it with distinct chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with triazine precursors under controlled conditions. One common method involves the reaction of 3-phenylallylidenehydrazine with 1,2,4-triazine-3-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted triazine compounds .
Scientific Research Applications
5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-hydrazino-1H-tetrazole: Another nitrogen-rich compound with similar energetic properties.
1H-indazoles: Compounds with a similar hydrazine-directed functionalization pathway.
Uniqueness
5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazine ring with a phenylallylidene moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11N5O |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H11N5O/c18-12-15-11(9-14-17-12)16-13-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18)/b7-4+,13-8+ |
InChI Key |
KJCXVBPOBFLDQI-ZAUJTXRMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)NN=C2 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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